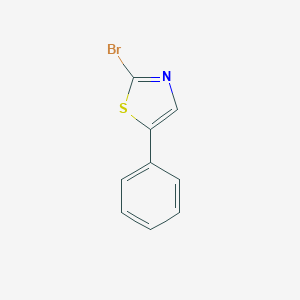![molecular formula C9H9Cl2NO2 B144519 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide CAS No. 910297-66-4](/img/structure/B144519.png)
2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide involves the reaction of 2-chloroacetamide with formaldehyde . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The process may include additional purification steps to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide involves its role as a formaldehyde releaser . This compound can release formaldehyde under certain conditions, which can then interact with various molecular targets and pathways in biological systems. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide include:
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes two chlorine atoms and a hydroxymethyl group attached to the phenyl ring.
Propriétés
IUPAC Name |
2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-4-8(14)12-9-6(5-13)2-1-3-7(9)11/h1-3,13H,4-5H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAPCANLSPZNJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CCl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(4-Chlorobutoxy)methyl]benzene](/img/structure/B144436.png)
![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)


![2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)](/img/structure/B144454.png)


![[5-hydroxy-6-[[5-hydroxy-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]phosphonic acid](/img/structure/B144458.png)





![tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B144471.png)
